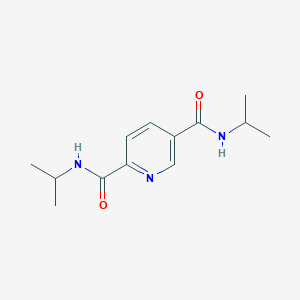![molecular formula C15H13ClN2O3S B5757877 N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide](/img/structure/B5757877.png)
N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide, also known as NSC-719239, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of acrylamide derivatives and has been shown to have promising anti-tumor activity in various preclinical studies.
作用機序
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide is not fully understood. However, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. This inhibition of HDAC activity leads to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, resulting in apoptosis.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has been shown to have both biochemical and physiological effects. Biochemically, N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide inhibits tubulin polymerization and HDAC activity, leading to changes in gene expression and apoptosis. Physiologically, N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has also been shown to inhibit tumor growth in various preclinical models.
実験室実験の利点と制限
N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has several advantages for lab experiments. It has been extensively studied and has shown promising anti-tumor activity in various preclinical models. N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has also been shown to enhance the efficacy of other anti-cancer drugs. However, N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has some limitations for lab experiments. It is a synthetic compound that requires a multistep synthesis process, which can be time-consuming and expensive. Moreover, the mechanism of action of N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide research. One direction is to investigate the mechanism of action of N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide in more detail. This could involve studying its effects on specific signaling pathways and gene expression patterns. Another direction is to investigate the potential use of N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide in combination with other anti-cancer drugs. This could involve studying its effects on drug resistance and toxicity. Moreover, there is a need to investigate the pharmacokinetics and pharmacodynamics of N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide in more detail to optimize its potential use in cancer treatment. Finally, there is a need to investigate the potential use of N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide in other diseases, such as neurodegenerative diseases and inflammatory diseases.
合成法
N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide can be synthesized through a multistep process starting from 3-chlorobenzaldehyde. The first step involves the conversion of 3-chlorobenzaldehyde to 3-chlorocinnamic acid, which is then reacted with sulfanilamide to form N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学的研究の応用
N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit potent anti-tumor activity in various preclinical models, including breast cancer, lung cancer, and pancreatic cancer. N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vitro and in vivo. Moreover, N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has been shown to enhance the efficacy of other anti-cancer drugs such as paclitaxel and cisplatin.
特性
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c16-12-3-1-2-11(10-12)4-9-15(19)18-13-5-7-14(8-6-13)22(17,20)21/h1-10H,(H,18,19)(H2,17,20,21)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPAZFNQCBWOTM-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24802626 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(dimethylamino)sulfonyl]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5757804.png)

![N-(4-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5757820.png)

![N'-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-diethylimidoformamide](/img/structure/B5757845.png)





![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B5757899.png)
![N-[2-(4-morpholinyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B5757902.png)

![N-(4-fluorophenyl)-4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarbothioamide](/img/structure/B5757927.png)